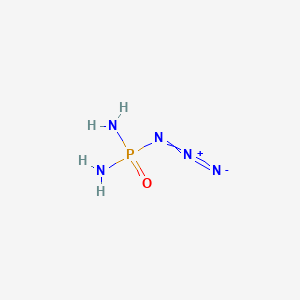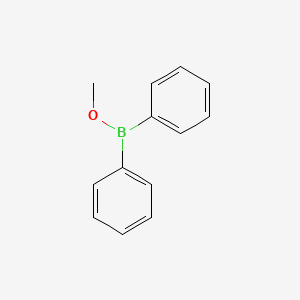
Borinic acid, diphenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borinic acid, diphenyl-, methyl ester: is an organoboron compound that belongs to the class of borinic acids These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, methyl ester typically involves the reaction of diphenylborinic acid with methanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Diphenylborinic acid+Methanol→Borinic acid, diphenyl-, methyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: Borinic acid, diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borinic esters.
科学研究应用
Chemistry: Borinic acid, diphenyl-, methyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: In biological research, borinic acid derivatives are studied for their potential as enzyme inhibitors. For example, diphenylborinic acid is known to inhibit serine proteases, which are enzymes involved in various physiological processes.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and optoelectronic devices. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of borinic acid, diphenyl-, methyl ester involves its ability to coordinate with various molecular targets. The compound’s boron atom can form stable complexes with nucleophiles such as alcohols, amines, and thiols. This coordination ability allows it to act as a catalyst or inhibitor in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Boronic acids: These compounds have one carbon-boron bond and two boron-oxygen bonds. They are widely used in organic synthesis and medicinal chemistry.
Boranes: These compounds contain three carbon-boron bonds and are known for their reducing properties.
Borates: These compounds have a boron-oxygen bond and are commonly used in industrial applications.
Uniqueness: Borinic acid, diphenyl-, methyl ester is unique due to its specific combination of two carbon-boron bonds and one boron-oxygen bond. This structure imparts distinct chemical properties, such as enhanced Lewis acidity and the ability to form stable complexes with various nucleophiles. These properties make it valuable in a wide range of applications, from organic synthesis to materials science and medicinal chemistry.
属性
CAS 编号 |
13471-36-8 |
|---|---|
分子式 |
C13H13BO |
分子量 |
196.05 g/mol |
IUPAC 名称 |
methoxy(diphenyl)borane |
InChI |
InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI 键 |
YMIAJOTUJWTXEH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


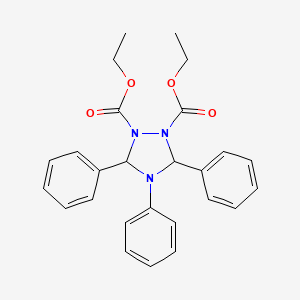
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
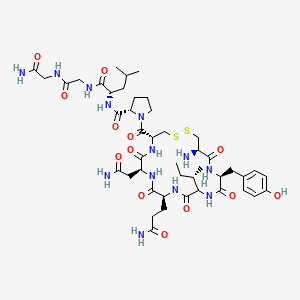
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)

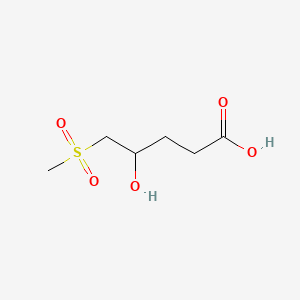
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
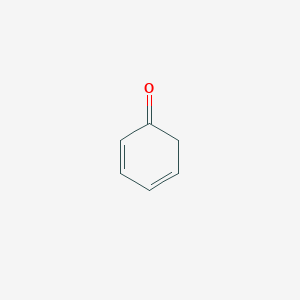



![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

